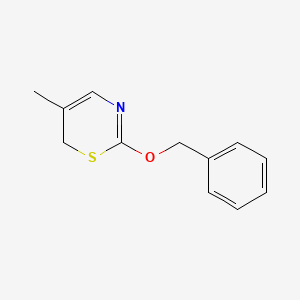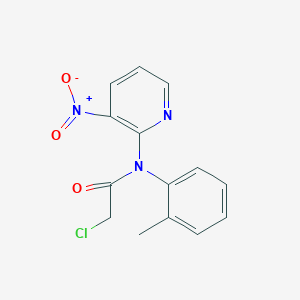
1,5-Dithia-9,13-diazacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithia-9,13-diazacyclohexadecane is a macrocyclic compound with the molecular formula C12H26N2S2. This compound is characterized by its unique structure, which includes two sulfur atoms and two nitrogen atoms within a 16-membered ring. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1,5-Dithia-9,13-diazacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of diamines with dithiols under specific conditions to form the macrocyclic ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
1,5-Dithia-9,13-diazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert sulfoxides back to sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms typically results in the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1,5-Dithia-9,13-diazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the macrocycle act as donor sites, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the specific application .
Comparaison Avec Des Composés Similaires
1,5-Dithia-9,13-diazacyclohexadecane can be compared with other similar macrocyclic compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms within a 14-membered ring and is known for its strong complexation with metal ions.
1,7-Dithia-4,11-diazacyclotetradecane: Similar to this compound, this compound contains both sulfur and nitrogen atoms but within a 14-membered ring.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: This compound includes oxygen, nitrogen, and sulfur atoms within a larger macrocyclic structure.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within a 16-membered ring, which imparts distinct chemical properties and reactivity compared to other macrocycles .
Propriétés
Numéro CAS |
88439-32-1 |
|---|---|
Formule moléculaire |
C12H26N2S2 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
1,5-dithia-9,13-diazacyclohexadecane |
InChI |
InChI=1S/C12H26N2S2/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-14H,1-12H2 |
Clé InChI |
HPOIYEQILRNVHT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCCSCCCSCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)

![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
silane](/img/structure/B14380923.png)

![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)

![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
